molecular formula C10H8ClFN2O3 B2529781 4-(2-Chloro-6-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248267-87-8

4-(2-Chloro-6-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2529781
CAS No.: 2248267-87-8
M. Wt: 258.63
InChI Key: QOICBVIMAFIGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : 2-chloro-6-fluorophenylboronic acid, 2-chloro-6-fluorobenzeneboronic acid, and others .

Physical and Chemical Properties Analysis

  • Stability : Handle with care; avoid exposure to moisture and extreme temperatures .

Safety and Hazards

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P337 + P313 (If eye irritation persists: Get medical advice/attention), P501 (Dispose of contents/container according to local regulations) .

Future Directions

: Sigma-Aldrich: 4-Chloro-2-fluorophenylboronic acid : Thermo Scientific™: 2-chloro-6-fluorophenylboronic acid : Sigma-Aldrich: 2-Chloro-6-fluorophenylacetic acid

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O3/c11-5-2-1-3-6(12)7(5)10(8(15)16)4-13-9(17)14-10/h1-3H,4H2,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICBVIMAFIGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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